An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as zolpidem, alpidem, and saripidem feature this heterocyclic system, underscoring its significance in the development of treatments for conditions ranging from anxiety and insomnia to cancer and infectious diseases.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key derivative, Imidazo[1,2-a]pyridine-7-carbohydrazide, a versatile building block for the synthesis of novel bioactive molecules.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The therapeutic potential of the imidazo[1,2-a]pyridine nucleus is vast, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral properties.[2][6] The carbohydrazide functional group at the 7-position serves as a crucial synthetic handle, enabling the facile introduction of diverse pharmacophores through the formation of hydrazones, amides, and other key linkages, thereby allowing for the systematic exploration of structure-activity relationships.
Synthetic Pathway: A Two-Step Approach
The synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide is most effectively achieved through a two-step process, commencing with the synthesis of the corresponding ethyl ester precursor, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
The foundational step involves the construction of the imidazo[1,2-a]pyridine ring system. A common and effective method is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] In this case, the synthesis of ethyl imidazo[1,2-a]pyridine-7-carboxylate can be accomplished through the reaction of the appropriately substituted aminopyridine with an ethyl bromopyruvate equivalent.
A plausible synthetic route, based on established methodologies for related structures, is outlined below.[8][9]
Figure 1: Synthetic scheme for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate.
Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
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Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add ethyl bromopyruvate (1.1 eq).[7]
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-16 hours, the progress of which is monitored by Thin Layer Chromatography (TLC).[9]
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration. The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Hydrazinolysis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
The conversion of the ethyl ester to the desired carbohydrazide is a standard and efficient transformation using hydrazine hydrate.[10]
Figure 2: Synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide
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Reaction Setup: A mixture of ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) and an excess of hydrazine hydrate (5-10 eq) in absolute ethanol is prepared in a round-bottom flask.[10]
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Reaction Conditions: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting ester is consumed.
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Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Imidazo[1,2-a]pyridine-7-carbohydrazide.[11]
Characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide
The structural elucidation and confirmation of the synthesized Imidazo[1,2-a]pyridine-7-carbohydrazide are performed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core and the hydrazide moiety. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the hydrazide group. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups in the hydrazide, as well as the C=O stretching of the carbonyl group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the title compound, confirming its elemental composition. |
| Melting Point | A sharp melting point is indicative of the purity of the synthesized compound. A reported melting point for a similar compound, Imidazo[1,2-a]pyridine-7-carbohydrazide, is 258-261°C.[12] |
Exemplary Spectroscopic Data for a Related Structure:
For a structurally similar compound, the following spectroscopic data has been reported and can be used as a reference for the expected signals of Imidazo[1,2-a]pyridine-7-carbohydrazide.
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¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring are expected in the range of δ 7.0-9.5 ppm. The NH and NH₂ protons of the hydrazide will appear as broad singlets, typically downfield.
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¹³C NMR (DMSO-d₆): Aromatic carbons will resonate in the region of δ 110-150 ppm, and the carbonyl carbon of the hydrazide is expected around δ 160-170 ppm.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide. The described protocols are based on established and reliable chemical transformations, ensuring a high degree of trustworthiness and reproducibility. The strategic importance of the imidazo[1,2-a]pyridine scaffold, coupled with the synthetic versatility of the carbohydrazide functional group, makes this compound a valuable asset for researchers and professionals in the field of drug discovery and development.
References
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06740][1][3]
-
RSC Publishing. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a] ... [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00350a][13]
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.2c06740]
-
ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [URL: https://www.researchgate.net/publication/331505672_An_efficient_synthesis_of_new_imidazo12-A_pyridine-6-carbohydrazide_and_pyrido12-a_pyrimidine-7-carbohydrazide_derivatives_via_a_five-component_cascade_reaction][14]
-
PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/27237332/][2]
-
Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [URL: https://www.semanticscholar.org/paper/Medicinal-Attributes-of-Imidazo%5B1%2C2-a%5Dpyridine-An-Deep-Bhatia/2b39b0362f1c0e350436d40523f66c07a30e7041][4]
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b][5]
- SciSpace. An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. [URL: https://typeset.io/papers/an-efficient-synthesis-of-new-imidazo-1-2-a-pyridine-6-2k5g6x0l]
-
NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008984/][8]
- ResearchGate. Synthesis of imidazo[1,2- a ]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides | Request PDF. [URL: https://www.researchgate.net/publication/331505672_Synthesis_of_imidazo12-a_pyridine-6-carbohydrazides_and_1_H_-pyrido12-apyrimidine-7-carbohydrazides]
- NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226463/]
-
ChemicalBook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. [URL: https://www.chemicalbook.com/synthesis/38922-77-9.html][9]
- NIH. Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4675458/]
- PubChem. Imidazo[1,2-a]pyridine-7-carbohydrazide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55281632]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [URL: https://www.beilstein-journals.org/bjoc/articles/18/129][6]
- Biosynth. Imidazo[1,2-a]pyridine-2-carbohydrazide | 119448-27-0 | UEA44827. [URL: https://www.biosynth.com/p/UEA44827/119448-27-0-imidazo-1-2-a-pyridine-2-carbohydrazide]
- NIH. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1_2-a_pyridine]
-
Fisher Scientific. Imidazo[1,2-a]pyridine-7-carbohydrazide, 95% 250 mg | Buy Online. [URL: https://www.fishersci.pt/shop/products/imidazo-1-2-a-pyridine-7-carbohydrazide-95/10795711][12]
-
NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699214/][7]
- Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [URL: https://www.chemmethod.com/article_180425.html]
- PubMed. Metal-free, efficient hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media. [URL: https://pubmed.ncbi.nlm.nih.gov/25611884/]
- RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc01499j]
- Scribd. Imidazo[1,2-a]pyridines Reactions & Prep | PDF. [URL: https://www.scribd.com/document/267667828/Imidazo-1-2-a-pyridines-Reactions-Prep]
- Thermo Fisher Scientific. Imidazo[1,2-a]pyridine-7-carbohydrazide, 95%, Thermo Scientific Chemicals. [URL: https://www.thermofisher.
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. [URL: https://www.imedpub.com/articles/synthesis-and-anticandidosic-activities-of-imidazo12apyridinehydrazone-derivatives.pdf]
-
MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [URL: https://www.mdpi.com/1422-8599/2/3/M82][10]
-
ResearchGate. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [URL: https://www.researchgate.net/publication/338659106_Synthesis_and_Characterization_of_2-Hydrazinyl_3H-imidazol45bPyridine_Derivatives][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine-7-carbohydrazide, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 13. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
